
N-ドデシル-N,N-ジメチル-3-アミノ-1-プロパンスルホン酸塩
概要
説明
Synthesis Analysis
The synthesis of the compound has not been directly addressed in the searched literature. However, the general approach to synthesizing such zwitterionic surfactants often involves the alkylation of tertiary amines followed by the introduction of sulfonate groups. These synthetic routes are tailored to yield surfactants with specific chain lengths and functional groups, allowing for controlled study of their properties and interactions.
Molecular Structure Analysis
Molecular dynamics simulations have provided insights into the molecular structure of the compound. The studies highlight its ability to form closely packed monolayers at the air/water interface, with the sulfonic groups of the hydrophilic head interacting strongly with water molecules. This interaction is crucial for the compound's surfactant properties and its ability to aggregate in aqueous solutions (Qu et al., 2016).
Chemical Reactions and Properties
The compound's chemical reactivity, particularly in the context of its interaction with ions like Ca2+, demonstrates salt resistance behavior, especially with divalent ions. This is attributed to the minimal change in the number of hydrogen bonds between the surfactant molecules and water molecules upon the addition of Ca2+ ions, indicating a stable interaction with water despite the presence of salts (Qu et al., 2016).
Physical Properties Analysis
The compound's ability to form micelles and its interaction with water molecules have been extensively studied using molecular dynamics simulations. These studies show that the compound can form spherical-like micelle structures in water, with the hydrophobic tails becoming more ordered as the concentration of the compound increases. This ordering effect is crucial for understanding the compound's solubilizing capabilities and its use in applications requiring the formation of micelles (Qu et al., 2017).
Chemical Properties Analysis
The compound exhibits interesting interfacial behaviors, especially in mixed surfactant systems. It has synergistic effects when mixed with other surfactants, such as Sodium Dodecyl Benzene Sulfonate (SDBS), at the oil/water interface. This synergism is attributed to the strong interaction between the sulfonic groups of the compound and water molecules, as well as the electrostatic interactions between the compound and other surfactants. These interactions lead to enhanced surfactant properties, such as reduced interfacial tension and improved solubilization capabilities (Li et al., 2017).
科学的研究の応用
タンパク質可溶化
N-ドデシル-N,N-ジメチル-3-アミノ-1-プロパンスルホン酸塩は、タンパク質可溶化に使用される双性イオン性界面活性剤です . タンパク質をさまざまな分析技術で可溶化する必要がある生化学の分野では、このアプリケーションは非常に重要です。
タンパク質構造変化の研究
この化合物は、イオン性界面活性剤と双性イオン性界面活性剤の混合系におけるタンパク質構造変化を評価する研究で使用されてきました . これは、さまざまな環境におけるタンパク質の挙動を理解する上で重要です。
イオン液体との相互作用
イオン液体と双性イオン性界面活性剤との相互作用を調べる研究にも使用されてきました . この研究は、さまざまな分野での潜在的な用途が注目されているイオン液体の挙動に関する洞察を提供できます。
吸着研究
N-ドデシル-N,N-ジメチル-3-アミノ-1-プロパンスルホン酸塩の表面への吸着が研究されています . このような研究は、材料科学や環境科学などのさまざまな分野で影響を与える可能性のある、さまざまな表面におけるこの化合物の挙動を理解する上で重要です。
電気化学測定
サイクリックボルタンメトリー、微分容量法、クロノクーロメトリーなどの電気化学測定は、Au(111)電極表面におけるこの双性イオン性界面活性剤の吸着挙動を特徴付けるために使用されてきました . これは、電気化学や材料科学などの分野で役立つ、この化合物が金属表面と相互作用する方法に関する貴重な情報を提供できます。
表面凝集体の形成
イオン性、双性イオン性、および中性界面活性剤の表面凝集体に大きな関心が寄せられています . N-ドデシル-N,N-ジメチル-3-アミノ-1-プロパンスルホン酸塩は、双性イオン性界面活性剤であるため、表面凝集体の形成を研究するために使用できます。これは、固体-溶液界面における界面活性剤の挙動に関する洞察を提供できます。
作用機序
Target of Action
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as Lauryl sulfobetaine, is primarily targeted at proteins . It is used for protein solubilization , which involves breaking down the protein structure to make it soluble.
Mode of Action
As a zwitterionic detergent, N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate interacts with proteins by disrupting the hydrophobic interactions that maintain the protein’s tertiary structure . This leads to the unfolding of the protein and increases its solubility.
Biochemical Pathways
The compound doesn’t directly affect any specific biochemical pathways. Instead, it facilitates the study of these pathways by enabling the extraction and solubilization of proteins .
Pharmacokinetics
As a detergent, it is expected to have good solubility in water .
Result of Action
The primary result of the action of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is the solubilization of proteins . This allows for the study of proteins in a soluble state, facilitating various biochemical and biophysical analyses.
Safety and Hazards
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment/face protection should be worn when handling this chemical. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
将来の方向性
While specific future directions for N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate were not found in the search results, it has been used in research to assess protein structural changes in a mixed system of ionic and zwitterionic surfactants . This suggests potential future applications in the study of protein structures and interactions.
特性
IUPAC Name |
3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSFJTYBVKZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049222 | |
| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white to white hygroscopic crystalline powder; [TCI America MSDS] | |
| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14933-08-5, 68201-55-8 | |
| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldimethyl(3-sulphonatopropyl)ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Betaines, coco alkyldimethyl(3-sulfopropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL SULTAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6P3KW3E8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DDAPS interact with anionic polyelectrolytes like polyvinyl sulfate (PVS)?
A1: DDAPS influences the adsorption of cationic surfactants, like dodecyltrimethylammonium bromide (DTABr), onto anionic polyelectrolytes such as PVS. [] This interaction modifies the overall charge distribution and affects the system's behavior.
Q2: How does DDAPS affect the behavior of cationic surfactants in mixed systems?
A2: In mixed systems with cationic surfactants like DTABr, DDAPS impacts the critical micelle concentration (CMC) and the composition of micelles. [] This influence stems from the interplay of electrostatic and hydrophobic interactions between the different surfactant molecules.
Q3: Does the presence of DDAPS affect the adsorption of other surfactants to surfaces?
A3: Yes, the presence of DDAPS can significantly alter the adsorption behavior of other surfactants, especially cationic ones, on surfaces like glass. [] This influence arises from intermolecular coupling between electrostatic and hydrophobic interactions.
Q4: How does the order of addition of DDAPS and anionic surfactants like SDS affect protein structure?
A4: Interestingly, the final helical structure of proteins like bovine serum albumin (BSA) in a mixed system of DDAPS and SDS depends on the final concentrations of the two surfactants, rather than the order of addition. [] This behavior highlights the complex interplay of mixed micelle formation and surfactant-protein interactions.
Q5: What is the molecular formula and weight of DDAPS?
A5: The molecular formula of DDAPS is C17H37NO3S, and its molecular weight is 351.56 g/mol.
Q6: Is DDAPS compatible with different solvent systems?
A6: DDAPS exhibits compatibility with various solvents, including water, ethanol, and mixtures of water and organic solvents. [] This compatibility makes it a versatile compound for applications requiring diverse solvent environments.
Q7: How does the addition of salts impact the behavior of DDAPS in solution?
A7: The addition of salts, especially those with multivalent cations like Ca2+, can influence the properties of DDAPS solutions. [] For instance, the presence of Ca2+ ions can alter the hydration behavior of DDAPS at the air-water interface.
Q8: Does DDAPS exhibit any catalytic properties?
A8: While not a catalyst itself, DDAPS can influence the activity of catalysts in certain systems. For example, in the presence of a Zr(IV)-substituted Keggin polyoxometalate catalyst, DDAPS can affect the hydrolysis rate of ovalbumin, a protein. [] This influence likely arises from interactions between DDAPS, the catalyst, and the protein.
Q9: Have molecular dynamics (MD) simulations been employed to study DDAPS?
A9: Yes, MD simulations have proven valuable in understanding the behavior of DDAPS. These simulations have provided insights into the formation of DDAPS monolayers at the air-water interface, [] the structure and hydration of DDAPS micelles, [, ] and the interactions of DDAPS with ions and other molecules. [, ]
Q10: How does the structure of DDAPS contribute to its properties?
A10: The zwitterionic nature of DDAPS, with its positively charged quaternary ammonium group and negatively charged sulfonate group, plays a crucial role in its behavior. This zwitterionic character influences its solubility, aggregation behavior, and interactions with other molecules.
Q11: How does the length of the alkyl chain in zwitterionic surfactants affect their interactions with other molecules?
A11: The length of the alkyl chain in zwitterionic surfactants like DDAPS significantly influences their interactions with other molecules, such as polymers like polyacrylamide (PAM). [] This influence stems from the balance between hydrophobic and electrostatic interactions.
Q12: How does DDAPS perform in formulations with other surfactants?
A12: DDAPS can be formulated with other surfactants, both ionic and non-ionic, to modify the properties of the resulting solutions. [, ] For instance, mixtures of DDAPS with anionic SDS can form mixed micelles with altered properties compared to individual surfactant solutions.
A12: As DDAPS is primarily researched for its physicochemical properties and not as a pharmaceutical drug, SHE regulations pertaining to drug development are not directly applicable in this context.
Q13: Are there any alternatives or substitutes for DDAPS in specific applications?
A24: Depending on the specific application, other zwitterionic surfactants with varying chain lengths or headgroups, as well as non-ionic or ionic surfactants, could be considered as alternatives to DDAPS. [, ] The choice of the most suitable surfactant depends on the desired properties and the specific application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



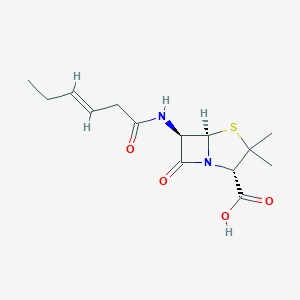

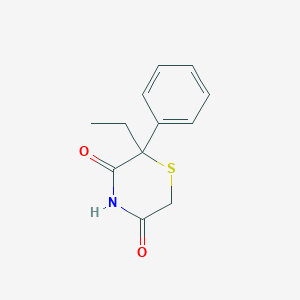
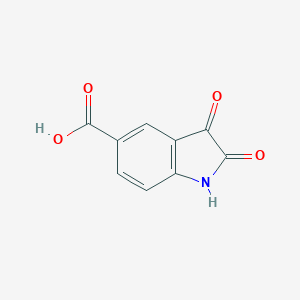
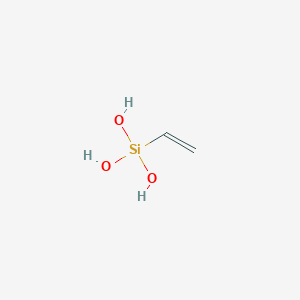
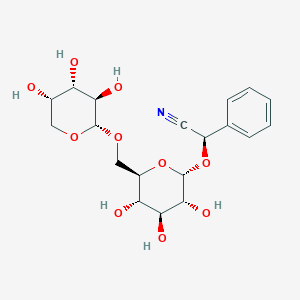
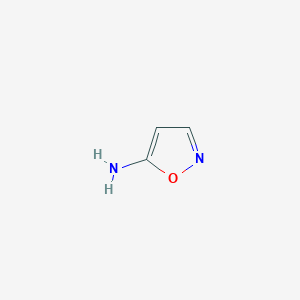
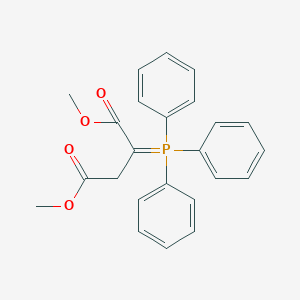


![2-Azaspiro[4.5]decane](/img/structure/B86298.png)
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)

